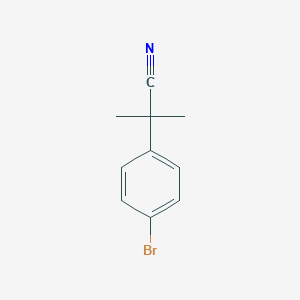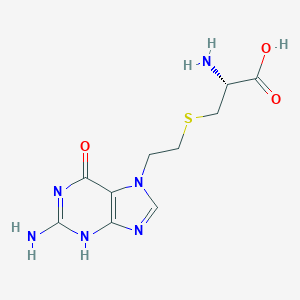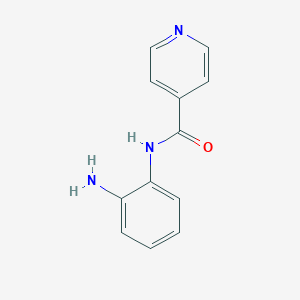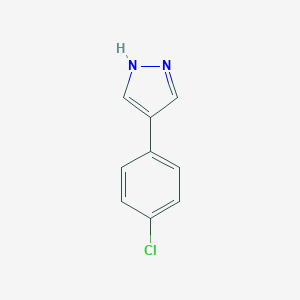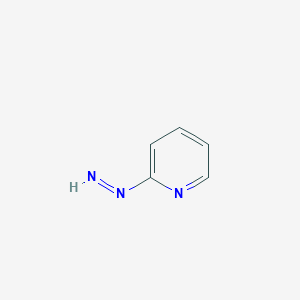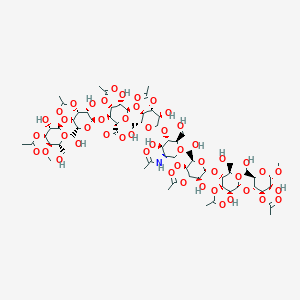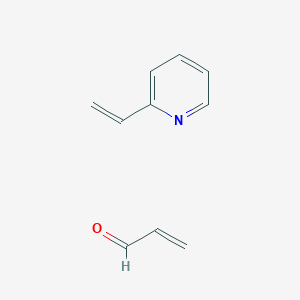
2-ethenylpyridine;prop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vinylpyridine-acrolein copolymer is a synthetic polymer composed of vinylpyridine and acrolein monomers This copolymer is known for its unique chemical properties, which make it valuable in various scientific and industrial applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of vinylpyridine-acrolein copolymer typically involves radical polymerization. Vinylpyridine and acrolein monomers are polymerized using an initiator such as azobisisobutyronitrile. The reaction is carried out under controlled conditions to ensure the desired copolymer composition and molecular weight.
Industrial Production Methods: In industrial settings, the production of vinylpyridine-acrolein copolymer may involve continuous polymerization processes. These methods allow for large-scale production while maintaining consistent quality. The polymerization reaction is often conducted in a solvent medium to facilitate the mixing of monomers and initiators.
化学反应分析
Types of Reactions: Vinylpyridine-acrolein copolymer can undergo various chemical reactions, including:
Oxidation: The aldehyde group in acrolein can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: The pyridine ring in vinylpyridine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the pyridine ring under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
科学研究应用
Vinylpyridine-acrolein copolymer has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst support.
Biology: Employed in the development of biosensors and as a matrix for enzyme immobilization.
Medicine: Investigated for drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and specialty polymers.
作用机制
The mechanism of action of vinylpyridine-acrolein copolymer is largely dependent on its chemical structure. The pyridine ring can interact with various molecular targets through coordination with metal ions or hydrogen bonding. The aldehyde group in acrolein can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification of proteins and other macromolecules.
相似化合物的比较
Polyvinylpyridine: A homopolymer of vinylpyridine with similar chemical properties but lacking the reactive aldehyde group of acrolein.
Polyacrolein: A homopolymer of acrolein with reactive aldehyde groups but lacking the aromatic pyridine ring.
Uniqueness: Vinylpyridine-acrolein copolymer combines the properties of both vinylpyridine and acrolein, resulting in a material with enhanced reactivity and versatility. The presence of both aromatic and aldehyde functional groups allows for a broader range of chemical modifications and applications compared to its homopolymer counterparts.
属性
CAS 编号 |
102329-52-2 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.2 g/mol |
IUPAC 名称 |
2-ethenylpyridine;prop-2-enal |
InChI |
InChI=1S/C7H7N.C3H4O/c1-2-7-5-3-4-6-8-7;1-2-3-4/h2-6H,1H2;2-3H,1H2 |
InChI 键 |
HESBELQAOMOTRT-UHFFFAOYSA-N |
SMILES |
C=CC=O.C=CC1=CC=CC=N1 |
规范 SMILES |
C=CC=O.C=CC1=CC=CC=N1 |
同义词 |
CVPA copolymer vinylpyridine-acrolein copolyme |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


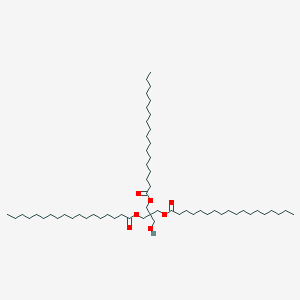
![4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B25312.png)
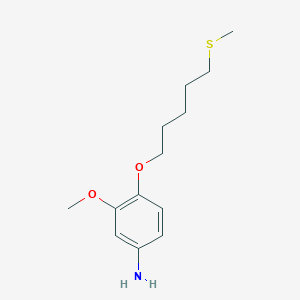
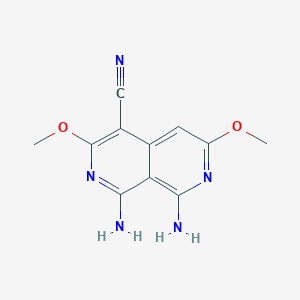
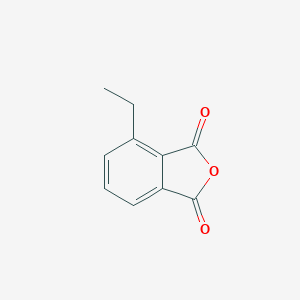
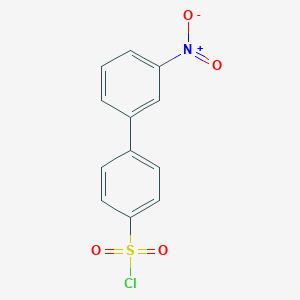
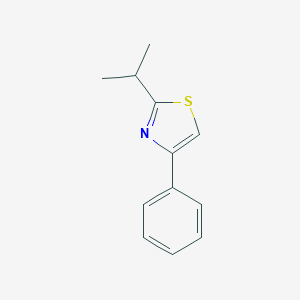
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
